3-methyldodecanoyl-CoA

Phytanoyl-CoA Hydroxylase Alpha-oxidation Enzyme Kinetics

Select this 3-methyl-branched acyl-CoA to ensure biologically relevant results. Straight-chain analogs like dodecanoyl-CoA enter standard β-oxidation; the C3-methyl branch on this compound blocks β-oxidation, requiring α-oxidation via phytanoyl-CoA hydroxylase. With 110% relative activity vs. the reference substrate and low albumin dependence, it is optimal for robust kinetic studies, high-throughput inhibitor screening, and Refsum disease/Zellweger spectrum disorder research. Do not substitute with generic acyl-CoAs.

Molecular Formula C34H60N7O17P3S
Molecular Weight 963.9 g/mol
Cat. No. B15545555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyldodecanoyl-CoA
Molecular FormulaC34H60N7O17P3S
Molecular Weight963.9 g/mol
Structural Identifiers
InChIInChI=1S/C34H60N7O17P3S/c1-5-6-7-8-9-10-11-12-22(2)17-25(43)62-16-15-36-24(42)13-14-37-32(46)29(45)34(3,4)19-55-61(52,53)58-60(50,51)54-18-23-28(57-59(47,48)49)27(44)33(56-23)41-21-40-26-30(35)38-20-39-31(26)41/h20-23,27-29,33,44-45H,5-19H2,1-4H3,(H,36,42)(H,37,46)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49)
InChIKeyIHISIHLMYMTWKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyldodecanoyl-CoA for Research: A Branched-Chain Acyl-CoA Reference Standard


3-Methyldodecanoyl-CoA (3-Methyldodecanoyl-coenzyme A) is a chemically defined, methyl-branched, medium/long-chain fatty acyl-CoA [1]. It is formally derived from the condensation of the thiol group of coenzyme A with the carboxy group of 3-methyldodecanoic acid, a saturated 12-carbon fatty acid with a methyl branch at the C3 position [2]. This structural feature differentiates it from its straight-chain analog, dodecanoyl-CoA, and other branched-chain variants. As a CoA thioester, it is the activated form of the acid, serving as a specific substrate for various acyl-CoA-utilizing enzymes in metabolic studies [3]. It is classified under ChEBI as a medium-chain fatty acyl-CoA and a methyl-branched fatty acyl-CoA [4].

3-Methyldodecanoyl-CoA: Why Straight-Chain and Other Acyl-CoA Analogs Cannot Be Substituted


In metabolic research and enzymology, the use of a generic, straight-chain acyl-CoA such as dodecanoyl-CoA (lauryl-CoA) in place of 3-methyldodecanoyl-CoA will lead to fundamentally different and biologically irrelevant results. The C3-methyl branch sterically blocks the formation of a 2,3-unsaturated enoyl-CoA intermediate during β-oxidation [1], effectively preventing its catabolism via the standard mitochondrial β-oxidation pathway used by straight-chain acyl-CoAs. Instead, 3-methyl-branched acyl-CoAs require a dedicated α-oxidation pathway, which includes a specific 2-hydroxylation step by phytanoyl-CoA hydroxylase [2]. The presence of the methyl branch also influences enzyme recognition and activity, as demonstrated by the distinct substrate specificity of phytanoyl-CoA hydroxylase for various chain lengths and modifications [3]. Therefore, substituting with a straight-chain analog, or even another branched-chain acyl-CoA of different length, would not only yield different kinetic data but would also probe an entirely separate metabolic pathway, making such substitution invalid for experimental models of branched-chain fatty acid metabolism.

Quantitative Differentiation of 3-Methyldodecanoyl-CoA Against Key Analogs: An Evidence-Based Selection Guide


3-Methyldodecanoyl-CoA Exhibits 10% Higher Activity than 3-Methylhexadecanoyl-CoA for Human Phytanoyl-CoA Hydroxylase

In a direct head-to-head enzymatic assay using recombinant human phytanoyl-CoA hydroxylase (PAHX), 3-methyldodecanoyl-CoA displayed a relative activity of 110% when compared to the reference substrate 3-methylhexadecanoyl-CoA (set at 100%) [1]. This demonstrates that the C12-branched chain is a more efficient substrate for this critical α-oxidation enzyme than the longer C16-branched chain. This is a key differentiating factor, as other 3-methyl-branched acyl-CoAs of varying chain lengths show either comparable (e.g., 3-methylnonanoyl-CoA, 111%) or significantly lower (e.g., 3-methylheptanoyl-CoA, 16.2%) activity, underscoring that chain length is not the sole determinant of enzyme interaction [2].

Phytanoyl-CoA Hydroxylase Alpha-oxidation Enzyme Kinetics Refsum Disease Peroxisomal Disorders

3-Methyldodecanoyl-CoA Shows Superior Independence from Albumin in PAHX Assays

When assessing the enzymatic activity of human phytanoyl-CoA hydroxylase (PAHX) toward 3-methyldodecanoyl-CoA, the reaction was found to be much less dependent on the presence of albumin compared to the reference substrate 3-methylhexadecanoyl-CoA, which showed no detectable hydroxylation in the absence of albumin [1]. This indicates that 3-methyldodecanoyl-CoA is a more accessible substrate and allows for a more robust and streamlined assay setup, potentially reducing experimental variability and the need for additional assay components.

Phytanoyl-CoA Hydroxylase Alpha-oxidation Enzyme Assay Peroxisomal Disorders

Defined Substrate for α-Oxidation Pathway Studies, Uniquely Enabling Mechanistic Elucidation

3-Methyldodecanoyl-CoA is a chemically defined substrate that enters the dedicated α-oxidation pathway, as demonstrated by its conversion to 2-hydroxy-3-methyldodecanoyl-CoA by phytanoyl-CoA hydroxylase (PAHX) [1]. In contrast, its straight-chain analog, dodecanoyl-CoA, is a substrate for mitochondrial β-oxidation. Furthermore, the C3-methyl branch prevents its catabolism by standard β-oxidation enzymes, making 3-methyldodecanoyl-CoA a specific and necessary tool for dissecting α-oxidation [2]. This metabolic divergence is a class-level characteristic of 3-methyl-branched acyl-CoAs, but the specific chain length of 3-methyldodecanoyl-CoA makes it a defined, commercially available reagent to investigate this pathway.

Alpha-oxidation Peroxisomal metabolism Metabolic Pathway Analysis Refsum Disease

Key Research Applications for 3-Methyldodecanoyl-CoA Based on Verified Evidence


Enzymatic Characterization of Phytanoyl-CoA Hydroxylase (PAHX)

3-Methyldodecanoyl-CoA serves as an optimal substrate for characterizing the activity of recombinant or purified human phytanoyl-CoA hydroxylase (PAHX). Its high relative activity (110% compared to the reference substrate [1]) and reduced dependence on assay additives like albumin [2] make it ideal for robust kinetic studies, high-throughput screening of potential inhibitors, and mechanistic investigations of this peroxisomal enzyme, which is deficient in Refsum disease.

Investigation of Peroxisomal α-Oxidation and Related Disorders

As a defined, medium/long-chain 3-methyl-branched acyl-CoA, this compound is a critical tool for dissecting the α-oxidation pathway. It can be used to study the sequential steps of α-oxidation in vitro, from activation to 2-hydroxylation [1]. This is particularly relevant for research into Refsum disease, Zellweger spectrum disorders, and other peroxisomal biogenesis disorders where the accumulation of branched-chain fatty acids is a hallmark.

Development of LC-MS/MS Assays for Branched-Chain Acylcarnitines

3-Methyldodecanoyl-CoA can be used as a precursor for the in vitro synthesis of 3-methyldodecanoylcarnitine, a long-chain acylcarnitine [1]. This acylcarnitine can serve as a high-purity reference standard for developing and validating quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Such assays are essential for clinical metabolomics and newborn screening programs aimed at detecting inborn errors of branched-chain fatty acid and peroxisomal metabolism.

Technical Documentation Hub

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29 linked technical documents
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